molecular formula C23H20N4O2 B2767450 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 890642-87-2

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B2767450
CAS No.: 890642-87-2
M. Wt: 384.439
InChI Key: MCDGNZDHEOXAKE-JJIBRWJFSA-N
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Description

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that features a pyrazole ring substituted with phenyl groups, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of hydrazine with 1,3-diketones to form the pyrazole ring. For instance, acetylacetone can react with phenylhydrazine to yield 3,5-diphenyl-1H-pyrazole.

    Hydrazide Formation: The pyrazole derivative is then reacted with a suitable hydrazide, such as propanohydrazide, under reflux conditions in an appropriate solvent like ethanol.

    Schiff Base Formation: The final step involves the condensation of the hydrazide with furan-2-carbaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Acid or base catalysts for facilitating condensation reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Catalysis: Its derivatives may serve as catalysts in organic reactions due to the presence of multiple functional groups.

Biology and Medicine

    Antimicrobial Agents: Potential use as antimicrobial agents due to the presence of the pyrazole and furan rings, which are known for their biological activity.

    Anti-inflammatory Agents: The compound may exhibit anti-inflammatory properties, making it a candidate for drug development.

Industry

    Material Science: Utilized in the design of new materials with specific electronic or optical properties.

    Polymer Chemistry: Can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyrazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The Schiff base linkage may also play a role in binding to metal ions, facilitating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-diphenyl-1H-pyrazol-1-yl)propanehydrazide: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    N’-[(E)-furan-2-ylmethylidene]propanehydrazide: Lacks the pyrazole ring, reducing its potential as a ligand in coordination chemistry.

Uniqueness

3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide is unique due to the combination of the pyrazole and furan rings, along with the Schiff base linkage

This detailed overview should provide a comprehensive understanding of 3-(3,5-diphenyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide, from its synthesis to its applications and unique properties

Properties

IUPAC Name

3-(3,5-diphenylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c28-23(25-24-17-20-12-7-15-29-20)13-14-27-22(19-10-5-2-6-11-19)16-21(26-27)18-8-3-1-4-9-18/h1-12,15-17H,13-14H2,(H,25,28)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDGNZDHEOXAKE-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)NN=CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC(=O)N/N=C/C3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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